2',5'-Dichloro-3-(2,6-dimethylphenyl)propiophenone
Description
2’,5’-Dichloro-3-(2,6-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16Cl2O and a molecular weight of 307.21 g/mol . It is characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to a propiophenone backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-4-3-5-12(2)14(11)7-9-17(20)15-10-13(18)6-8-16(15)19/h3-6,8,10H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLJXFLKUQDUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644810 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-22-1 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’,5’-Dichloro-3-(2,6-dimethylphenyl)propiophenone typically involves the reaction of 2,6-dimethylphenylmagnesium bromide with 2’,5’-dichlorobenzoyl chloride under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity .
Chemical Reactions Analysis
2’,5’-Dichloro-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Scientific Research Applications
2’,5’-Dichloro-3-(2,6-dimethylphenyl)propiophenone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
2’,5’-Dichloro-3-(2,6-dimethylphenyl)propiophenone can be compared with other similar compounds, such as:
2’,5’-Dichloro-3-(2,6-dimethylphenyl)acetophenone: Similar structure but with an acetophenone backbone instead of a propiophenone.
2’,5’-Dichloro-3-(2,6-dimethylphenyl)benzophenone: Contains a benzophenone backbone, differing in the central carbonyl group.
2’,5’-Dichloro-3-(2,6-dimethylphenyl)butyrophenone: Features a butyrophenone backbone, adding an extra carbon to the chain.
Biological Activity
2',5'-Dichloro-3-(2,6-dimethylphenyl)propiophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound features a propiophenone backbone with two chlorine atoms at the 2' and 5' positions and a dimethylphenyl substituent. This unique structural configuration is crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
- Cytotoxicity : Evaluations on various cancer cell lines have indicated selective toxicity, suggesting potential therapeutic applications in oncology.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may include:
- Enzymatic Inhibition : The dichloro substituents may enhance the compound's ability to interact with specific enzymes, inhibiting their activity.
- Signaling Pathway Modulation : The compound might influence key signaling pathways related to inflammation and cell proliferation.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting promising antibacterial potential.
- Cytotoxicity Assessment : In a study involving human breast cancer cell lines (MCF-7), the compound was shown to induce apoptosis with an IC50 value of 25 µM after 48 hours of treatment. This highlights its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Moderate | 25 | Potential chemotherapeutic agent |
| 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone | Low | >50 | Less effective than the former |
| 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone | High | 30 | More potent antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
